Leukotriene B4

Description

Leukotriene B4 has been used in trials studying the treatment of HIV Infections.

Leukotriene B4 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Leukotriene B4 has been reported in Homo sapiens with data available.

Leukotriene B4 is a leukotriene synthesized from leukotriene A4 by leukotriene A-4 hydrolase in monocytes, lymphocytes, neutrophils, reticulocytes, platelets and fibroblasts. Leukotriene B4 modulates inflammation by promoting neutrophil activation and inducing adhesion, activation, and transendothelial migration of leukocytes.

leukotriene B4 is a metabolite found in or produced by Saccharomyces cerevisiae.

The major metabolite in neutrophil polymorphonuclear leukocytes. It stimulates polymorphonuclear cell function (degranulation, formation of oxygen-centered free radicals, arachidonic acid release, and metabolism). (From Dictionary of Prostaglandins and Related Compounds, 1990)

Properties

IUPAC Name |

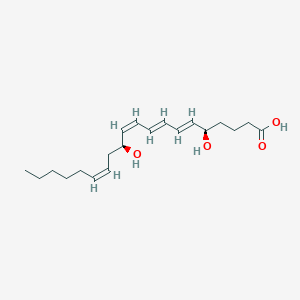

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-AMOLWHMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037162 | |

| Record name | Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Fisher Scientific MSDS], Solid | |

| Record name | Leukotriene B4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71160-24-2 | |

| Record name | Leukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71160-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene B4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE B4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HGW4DR56D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a Potent Inflammatory Mediator: A Technical Guide to the Discovery and Initial Characterization of Leukotriene B4

For Immediate Release

This technical guide provides an in-depth exploration of the seminal research that led to the discovery and initial characterization of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational experiments, quantitative data, and signaling pathways that first defined the biological importance of LTB4.

Introduction: Unraveling a New Class of Arachidonic Acid Metabolites

In the late 1970s, research into the metabolism of arachidonic acid in inflammatory cells unveiled a novel pathway distinct from the well-established cyclooxygenase-prostaglandin axis. Pioneering work by Borgeat and Samuelsson with rabbit peritoneal and human peripheral blood polymorphonuclear leukocytes (PMNs) led to the identification of a new class of compounds, which they named leukotrienes. Among these, Leukotriene B4, a dihydroxyeicosatetraenoic acid, quickly emerged as a molecule of significant interest due to its powerful biological activities.[1] This guide revisits the key experiments that isolated, identified, and characterized this pivotal inflammatory mediator.

Isolation and Structural Elucidation of LTB4

The initial identification of LTB4 was a meticulous process involving the stimulation of leukocytes, extraction of lipids, and a series of chromatographic and spectrometric analyses.

Experimental Protocols

2.1.1. Preparation and Incubation of Polymorphonuclear Leukocytes:

-

Source: Rabbit peritoneal polymorphonuclear leukocytes were collected 4 hours after intraperitoneal injection of glycogen. For human studies, PMNs were isolated from peripheral blood.

-

Incubation: A suspension of the leukocytes was incubated with arachidonic acid. In some experiments, the calcium ionophore A23187 was added to stimulate the formation of LTB4 from endogenous arachidonic acid.[1]

2.1.2. Extraction and Purification of LTB4:

-

Lipid Extraction: Following incubation, the cell suspension was acidified and extracted with an organic solvent to isolate the lipid fraction containing the arachidonic acid metabolites.

-

Silicic Acid Chromatography: The crude lipid extract was first fractionated by silicic acid column chromatography to separate different classes of lipids.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions from the silicic acid chromatography were further purified by RP-HPLC. This step was crucial for separating the various dihydroxy-eicosatetraenoic acid isomers.

-

Methyl Esterification: For further purification and analysis, the isolated compounds were often converted to their methyl esters.

Structural Characterization

The definitive structure of LTB4 as (5S, 12R)-dihydroxy-6,8,10,14-eicosatetraenoic acid was determined through a combination of analytical techniques.

-

Ultraviolet (UV) Spectrophotometry: The purified LTB4 exhibited a characteristic UV absorption spectrum with a maximum at 270 nm and two shoulders at approximately 260 and 280 nm. This triplet absorption is indicative of a conjugated triene structure within the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., as a methyl ester and trimethylsilyl (B98337) ether), the mass spectrum of LTB4 was obtained. The fragmentation pattern provided critical information about the molecular weight and the positions of the hydroxyl groups.

-

Ozonolysis: This chemical degradation technique was used to cleave the double bonds in the LTB4 molecule. Analysis of the resulting fragments helped to determine the precise location of the conjugated triene system.

Quantitative Data from Initial Studies

| Parameter | Value/Observation | Reference |

| Source | Rabbit Peritoneal and Human Peripheral Blood Polymorphonuclear Leukocytes | Borgeat & Samuelsson, 1979 |

| Stimulus | Arachidonic Acid, Ionophore A23187 | [1] |

| Yield | 0.5 to 2% of total arachidonic acid metabolites | [2] |

| UV Absorption Maximum | 270 nm (with shoulders at 260 and 280 nm) | |

| Key Mass Spec Fragments | Provided crucial structural information (specific m/z values in original papers) |

Initial Characterization of LTB4's Biological Activity

Contemporaneous with its structural elucidation, the profound biological effects of LTB4 were being uncovered, establishing it as a potent mediator of leukocyte function.

Chemotactic and Chemokinetic Activity

Seminal work by Ford-Hutchinson and colleagues demonstrated that LTB4 is a powerful chemoattractant for neutrophils.[3]

3.1.1. Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Chamber Setup: A two-compartment Boyden chamber was used, separated by a micropore filter.

-

Chemoattractant: A solution containing LTB4 at various concentrations was placed in the lower compartment.

-

Cell Suspension: A suspension of purified human or rat neutrophils was placed in the upper compartment.

-

Incubation: The chamber was incubated to allow the neutrophils to migrate through the filter towards the chemoattractant.

-

Quantification: The number of neutrophils that migrated to the lower side of the filter was counted under a microscope to quantify the chemotactic response.

Leukocyte Aggregation

In addition to stimulating directed cell movement, LTB4 was also found to induce the aggregation of polymorphonuclear leukocytes.

3.2.1. Experimental Protocol: Neutrophil Aggregation Assay

-

Cell Suspension: A stirred suspension of neutrophils was monitored using a spectrophotometer to measure changes in light transmittance.

-

Stimulation: LTB4 was added to the cell suspension.

-

Measurement: As the neutrophils aggregated, the light transmittance through the suspension increased, providing a real-time measurement of the aggregation response.

Quantitative Data on Biological Activity

| Biological Effect | Effective Concentration Range | Optimal Concentration for Chemotaxis | Reference |

| Chemokinesis and Aggregation | 10 pg/ml to 5 ng/ml | ~10⁻⁷ M | [3][4] |

| Chemotaxis | Potent activity observed | ~10⁻⁶ M to 10⁻⁷ M | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental processes involved in the discovery and initial characterization of LTB4.

References

- 1. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C. difficile-induced colitis in mice is independent of leukotrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Leukotriene B4 in Host Defense against Pathogens

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leukotriene B4 (LTB4) is a potent, lipid-derived inflammatory mediator synthesized from arachidonic acid by immune cells, primarily neutrophils and macrophages.[1][2] It plays a pivotal, multifaceted role in the innate immune response to invading pathogens. By signaling through its high-affinity G protein-coupled receptor, BLT1, and a lower-affinity receptor, BLT2, LTB4 orchestrates a robust defense cascade.[3][4] Its primary functions include acting as a powerful chemoattractant to recruit neutrophils and other leukocytes to sites of infection, amplifying phagocytosis and intracellular killing of microbes, and modulating the production of cytokines, chemokines, and antimicrobial peptides.[1][5][6] This guide provides a detailed examination of the signaling pathways, cellular functions, and quantitative impact of LTB4 in host defense against bacterial, viral, fungal, and parasitic pathogens, supported by experimental data and methodologies.

LTB4 Synthesis and Receptor Signaling

LTB4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Upon cellular activation, 5-LO, with the help of 5-LO-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[5] LTA4 is then hydrolyzed by LTA4 hydrolase to form LTB4.[5]

LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs):

-

BLT1: A high-affinity receptor predominantly expressed on leukocytes, including neutrophils, eosinophils, macrophages, and monocytes.[3][4][7] It is the primary receptor responsible for mediating the potent chemoattractant and pro-inflammatory actions of LTB4.[8]

-

BLT2: A low-affinity receptor that is more ubiquitously expressed.[3][4] While it also binds LTB4, it can be activated by other eicosanoids as well.[7] Its role in host defense is less defined but is implicated in mast cell recruitment.[9]

Activation of these receptors, particularly BLT1, initiates downstream signaling cascades involving Gαi and Gαq/16 proteins, leading to cellular responses like chemotaxis, degranulation, and enhanced antimicrobial functions.[3][10]

Signaling Pathway Diagram

Role in Antibacterial Host Defense

LTB4 is a cornerstone of the innate immune response to bacterial infections.[5] Its functions are critical for the efficient clearance of a wide range of bacteria.[2][11]

Leukocyte Recruitment

LTB4 is one of the most potent chemoattractants for neutrophils, rapidly recruiting them to the site of infection.[3][12] Neutrophils themselves, upon encountering primary chemoattractants like bacterial formyl peptides (e.g., fMLP), produce and secrete LTB4. This creates a secondary chemotactic gradient that acts as a signal relay molecule, amplifying the recruitment of more neutrophils over longer distances.[10][13][14] This swarming response is essential for containing and eliminating bacterial threats.

Enhancement of Phagocytosis and Bactericidal Functions

Beyond recruitment, LTB4 directly enhances the antimicrobial effector functions of phagocytes.[1]

-

Phagocytosis: LTB4 significantly augments the phagocytosis of opsonized and unopsonized bacteria, including Klebsiella pneumoniae, Streptococcus pyogenes, Salmonella typhimurium, and Pseudomonas aeruginosa.[6][15][16][17] This enhancement is mediated through both Fc and complement receptors.[6][18]

-

Bactericidal Activity: LTB4 boosts the intracellular killing capacity of macrophages and neutrophils.[15] It achieves this by stimulating the production of reactive oxygen species (ROS) through NADPH oxidase activation and nitric oxide (NO).[2][15] It also promotes the release of antimicrobial peptides and lysosomal enzymes.[5]

Modulation of Inflammasome and TLR Signaling

LTB4 can potentiate signaling through Toll-like receptors (TLRs) and licenses inflammasome activation.[5][19] By enhancing the expression of the adaptor protein MyD88, LTB4 amplifies the response to TLR ligands, leading to increased production of pro-inflammatory cytokines required to orchestrate an effective defense.[20]

Role in Antiviral, Antifungal, and Antiparasitic Host Defense

The function of LTB4 extends beyond antibacterial immunity, contributing to the control of a diverse array of pathogens.

Antiviral Defense

LTB4 contributes to the control of viral infections, such as those caused by Influenza A virus.[11][21] It enhances viral clearance by potentiating the NOD2-dependent innate immune response, which recognizes viral ssRNA.[11][21] This leads to an increased activation of the IPS-1-IRF3 signaling axis, resulting in enhanced production of type I interferons (IFNβ), which are critical antiviral cytokines.[21]

Antifungal Defense

LTB4 is critical for host resistance against fungal pathogens like Aspergillus fumigatus, Histoplasma capsulatum, and Paracoccidioides brasiliensis.[22][23] Inhibition of LTB4 synthesis leads to impaired leukocyte recruitment and increased susceptibility to fungal infection.[22] LTB4 not only recruits neutrophils to the site of fungal infection but also activates their antifungal effector functions.[22]

Antiparasitic Defense

LTB4 plays a significant role in the immune response to protozoan and helminth infections.[24]

-

Protozoa: In infections like Trypanosoma cruzi and Leishmania amazonensis, LTB4 enhances the ability of macrophages to phagocytose and kill the parasites.[25][26][27] This is often mediated by increased production of nitric oxide (NO) and TNF-α.[25][26]

-

Helminths: During nematode infections, LTB4 acts as a key signal to amplify the accumulation of eosinophils and neutrophils around the parasite, a process crucial for worm expulsion.[28]

Quantitative Data Summary

The following tables summarize quantitative data from key studies illustrating the impact of LTB4 on host defense mechanisms.

Table 1: LTB4-Mediated Enhancement of Phagocytosis and Bacterial Killing

| Pathogen | Phagocyte Type | LTB4 Effect | Quantitative Result | Citation |

|---|---|---|---|---|

| S. typhimurium | Mouse Peritoneal Macrophages | Enhanced Phagocytosis | 2.3-fold increase vs. control | [15] |

| P. aeruginosa | Mouse Peritoneal Macrophages | Enhanced Phagocytosis | 1.8-fold increase vs. control | [15] |

| S. typhimurium | Mouse Peritoneal Macrophages | Enhanced Intracellular Killing | 83.3% killed (LTB4) vs. 59.1% (control) | [15] |

| P. aeruginosa | Mouse Peritoneal Macrophages | Enhanced Intracellular Killing | 46.5% killed (LTB4) vs. 9.2% (control) | [15] |

| K. pneumoniae | Human Neutrophils | Required for Phagocytosis | ~40% reduction with LTB4 receptor antagonist |[6] |

Table 2: LTB4-Mediated Bacterial Clearance In Vivo

| Pathogen | Animal Model | LTB4 Effect | Quantitative Result (at 24h) | Citation |

|---|---|---|---|---|

| S. typhimurium | Mouse Peritonitis | Enhanced Clearance (Peritoneal Cavity) | 2.38 x 10³ CFU (LTB4) vs. 5.73 x 10⁵ CFU (control) | [15] |

| S. typhimurium | Mouse Peritonitis | Enhanced Clearance (Spleen) | 5.00 x 10² CFU (LTB4) vs. 2.47 x 10⁴ CFU (control) |[15] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common protocols used to study LTB4 function.

Protocol: In Vitro Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils toward a chemoattractant like LTB4.

Methodology:

-

Neutrophil Isolation: Isolate human polymorphonuclear leukocytes (PMNLs) from whole blood using dextran (B179266) sedimentation followed by density gradient centrifugation (e.g., over Ficoll-Paque).[29]

-

Assay Setup: Use a multi-well chamber system (e.g., Transwell plate) with a porous membrane (typically 3-5 µm pores) separating an upper and lower chamber.

-

Loading: Add a solution containing LTB4 (e.g., 1-100 nM) or a control vehicle to the lower chamber. Add the isolated neutrophil suspension to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification: Count the number of neutrophils that have migrated through the membrane into the lower chamber. This can be done using a hemocytometer and light microscopy or via flow cytometry.

Protocol: In Vitro Phagocytosis Assay

This assay quantifies the ability of phagocytes to engulf bacteria, with and without LTB4 stimulation.

Methodology:

-

Cell Culture: Culture macrophages or freshly isolated neutrophils in a multi-well plate.

-

Opsonization: Opsonize bacteria (e.g., K. pneumoniae) by incubating them with serum (as a source of complement and antibodies).

-

Treatment: Pre-treat the phagocytes with LTB4 (e.g., 10-100 nM) or a vehicle control for 15-30 minutes at 37°C.

-

Infection: Add the opsonized bacteria to the phagocyte culture at a specific multiplicity of infection (MOI).

-

Incubation: Allow phagocytosis to occur by incubating for 30-60 minutes.

-

Quenching/Washing: Add an agent (e.g., trypan blue) to quench the fluorescence of extracellular bacteria or wash cells extensively to remove non-phagocytosed bacteria.

-

Quantification: Lyse the phagocytes to release intracellular bacteria and perform serial dilutions for colony-forming unit (CFU) plating. Alternatively, use fluorescently labeled bacteria and quantify uptake via flow cytometry or fluorescence microscopy.

Therapeutic Implications and Conclusion

The central role of LTB4 in orchestrating host defense makes its pathway a compelling target for therapeutic intervention.

-

Pro-Host Therapeutics: In immunocompromised individuals or those with conditions characterized by attenuated LTB4 synthesis (e.g., malnutrition, HIV infection), administration of exogenous LTB4 or BLT1 agonists could potentially restore or boost phagocyte responses and improve pathogen clearance.[1][2] Aerosolized LTB4 has shown efficacy in animal models of Streptococcus pneumoniae lung infection.[1][2]

-

Anti-Inflammatory Therapeutics: Conversely, in chronic inflammatory diseases where excessive LTB4 production contributes to tissue damage (e.g., arthritis, severe asthma), blocking the LTB4-BLT1 axis with receptor antagonists is a promising strategy to dampen harmful inflammation.[2][30]

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Too much of a good thing: How modulating LTB4 actions restore host defense in homeostasis or disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 Augments Neutrophil Phagocytosis of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukotriene B4 Enhances NOD2-Dependent Innate Response against Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exosomes mediate LTB4 release during neutrophil chemotaxis | PLOS Biology [journals.plos.org]

- 15. Phagocytosis and bactericidal action of mouse peritoneal macrophages treated with leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leukotriene B4 augments neutrophil phagocytosis of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leukotriene B4 enhances innate immune defense against the puerperal sepsis agent Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. pnas.org [pnas.org]

- 20. scispace.com [scispace.com]

- 21. Leukotriene B4 Enhances NOD2-Dependent Innate Response against Influenza Virus Infection | PLOS One [journals.plos.org]

- 22. Host-Derived Leukotriene B4 Is Critical for Resistance against Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Host-Derived Leukotriene B4 Is Critical for Resistance against Invasive Pulmonary Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Role of Leukotrienes on Protozoan and Helminth Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Leukotriene B4 Induces Nitric Oxide Synthesis in Trypanosoma cruzi-Infected Murine Macrophages and Mediates Resistance to Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Stimulatory effects of leukotriene B4 on macrophage association with and intracellular destruction of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rupress.org [rupress.org]

- 29. benchchem.com [benchchem.com]

- 30. The role of leukotriene B(4) in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

LTB4 receptor expression and distribution in tissues

An In-depth Technical Guide to Leukotriene B4 (LTB4) Receptor Expression and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a pivotal role in inflammatory and immune responses.[1][2] It functions as a powerful chemoattractant, primarily for neutrophils, guiding them to sites of inflammation.[1][3] The biological effects of LTB4 are mediated through two distinct G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[4][5][6] These receptors differ not only in their affinity for LTB4 but also in their tissue distribution and ligand specificity, suggesting distinct physiological and pathophysiological roles.[4][6] BLT1 is highly specific for LTB4, whereas BLT2 can also bind other eicosanoids.[4][7] Understanding the precise expression and distribution of BLT1 and BLT2 is critical for elucidating their functions in various diseases and for the development of targeted therapeutics.

LTB4 Receptor Signaling Pathways

Both BLT1 and BLT2 are GPCRs that primarily couple to pertussis toxin-sensitive Gi/o and/or Gq subfamily G proteins.[3][5][8] Upon LTB4 binding, these receptors trigger a cascade of intracellular signaling events. This includes an increase in cytosolic calcium ion concentrations, activation of several kinase cascades like the mitogen-activated protein kinase (MAPK) family (p38, JNK, ERK1/2), and activation of transcription factors such as NF-κB and AP-1.[1][9][10] These pathways ultimately lead to a range of cellular responses including chemotaxis, degranulation, production of reactive oxygen species, and expression of pro-inflammatory genes.[9][10]

Caption: General signaling cascade following LTB4 binding to BLT receptors.

Tissue Distribution of LTB4 Receptors

The expression patterns of BLT1 and BLT2 are markedly different. BLT1 expression is largely restricted to leukocytes, aligning with its role in immune cell trafficking.[1][2][4][11] In contrast, BLT2 is expressed more ubiquitously across a wide range of tissues.[4][7][8]

| Tissue/Cell Type | BLT1 Expression | BLT2 Expression | Species | Reference |

| Immune System | ||||

| Neutrophils | High | Low/Variable | Human, Mouse | [1][2][9] |

| Eosinophils | High | Low/Variable | Human, Mouse | [1][5] |

| Monocytes/Macrophages | High | High | Human, Mouse | [5][7][11] |

| Mast Cells | Present | Present | Human, Mouse | [11] |

| T-Lymphocytes | High on effector T-cells | High on CD4+, CD8+, B-cells | Human, Mouse | [1][5][12] |

| Dendritic Cells | Present | Not specified | Mouse | [5] |

| Spleen | Present | High | Human | [8][11] |

| Lymph Node | Present | High | Human | [13] |

| Thymus | Present | High | Human | [8] |

| Bone Marrow | Present | Not specified | Human | [13] |

| Other Tissues | ||||

| Pancreas | Elevated in cancer | Widely expressed, elevated in cancer | Human | [8] |

| Liver | Low | Present | Human | [8][11] |

| Lung | Low | Present | Human | [8][11] |

| Heart | Low | Present | Human | [8] |

| Kidney | Low | Present | Human | [8] |

| Small Intestine | Low | High | Human, Mouse | [8] |

| Colon | Low | Present | Human, Mouse | [8] |

| Skin | Low | High | Mouse | [5][8] |

| Synovial Tissue (RA) | Present | High | Human | [14] |

| Dorsal Root Ganglia | High | High | Mouse | [15] |

| Ovary, Prostate, Testes | Low | Present | Human | [8] |

| Placenta | Low | Present | Human | [8] |

Quantitative Expression Data

Quantitative analysis, primarily through real-time quantitative PCR (qPCR), has provided more detailed insights into the relative expression levels of BLT1 and BLT2 in specific contexts.

| Condition/Tissue | BLT1 mRNA Expression | BLT2 mRNA Expression | Key Finding | Reference |

| Rheumatoid Arthritis (RA) Synovial Tissue | Present | Stronger expression than BLT1 | BLT2 is the main LTB4 receptor in RA synovial tissue. | [14] |

| Pancreatic Cancer Cell Lines | Present | Present | BLT1 mRNA levels are ~2-fold greater than BLT2. | [8] |

| Human Lymphocytes | Highest in CD14+ monocytes | High in CD8+ T-cells, CD4+ T-cells, and CD19+ B-cells | Differential expression across lymphocyte subsets. | [11] |

| Murine Dorsal Root Ganglia | 14th highest expressed GPCR | 7th highest expressed GPCR | Both receptors are highly abundant in sensory neurons. | [15] |

Experimental Protocols and Workflows

Determining the expression and distribution of LTB4 receptors involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Caption: Standard workflow for localizing LTB4 receptors in tissue sections.

Immunohistochemistry (IHC) for BLT1/BLT2 Detection

IHC is used to visualize the location of BLT1 and BLT2 proteins within formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.

a. Sample Preparation:

-

Fixation and Embedding (FFPE): Harvest fresh tissue and fix in 4% paraformaldehyde for 8-24 hours.[16] Dehydrate through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.[16]

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.[17]

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[18]

b. Antigen Retrieval:

-

Heat-Induced Epitope Retrieval (HIER): Immerse slides in an antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0 or Citrate Buffer, pH 6.0).[16][18] Heat in a microwave oven, pressure cooker, or water bath (e.g., 95-100°C for 15-20 minutes).[16][18] Allow slides to cool to room temperature.

c. Staining Procedure:

-

Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[16] Wash with PBS.

-

Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific for BLT1 or BLT2 (e.g., rabbit polyclonal anti-BLT1) diluted in blocking buffer.[19] Incubation is typically performed overnight at 4°C in a humidified chamber.[18] Recommended concentrations often range from 5-10 µg/mL.

-

Secondary Antibody Incubation: Wash slides with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.[16][18]

-

Detection: Wash slides with PBS. Apply a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and incubate until the desired brown color develops (typically 3-10 minutes).[18]

-

Counterstaining: Lightly counterstain the nuclei with hematoxylin (B73222) for 30-60 seconds.[18]

-

Dehydration and Mounting: Wash with water, dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.[18]

d. Analysis:

-

Examine slides under a light microscope to assess the staining intensity and cellular localization of the target receptor.

Western Blot for BLT1/BLT2 Quantification

Western blotting is used to detect and semi-quantify BLT1 and BLT2 protein levels in tissue or cell lysates.

a. Sample Preparation (Protein Extraction):

-

Homogenize tissue or lyse cells in ice-cold RIPA or NP40 lysis buffer containing protease inhibitors.[20][21]

-

Agitate the lysate for 30 minutes at 4°C.[21]

-

Centrifuge at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[20][21]

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.[20]

b. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[20][21]

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[21]

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using electroblotting.[20]

c. Immunodetection:

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.[21][22]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against BLT1 or BLT2 diluted in blocking buffer overnight at 4°C with gentle agitation.[20][22] A typical dilution is 1:1000.[22]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[20]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:10,000-1:20,000) for 1 hour at room temperature.[20][22]

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager to visualize the protein bands.[20][22]

Quantitative Real-Time PCR (qPCR) for BLT1/BLT2 mRNA Expression

qPCR is a highly sensitive method for quantifying the mRNA transcript levels of BLT1 and BLT2.

a. RNA Extraction and cDNA Synthesis:

-

Homogenize tissue samples or lyse cells in a reagent like TRIzol or use a column-based kit to extract total RNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers specific for BLT1 or BLT2, and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

A melt curve analysis should be performed at the end to verify the specificity of the amplified product.

c. Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Normalize the Ct value of the target gene (BLT1 or BLT2) to the Ct value of a stable housekeeping gene (e.g., GAPDH, β-actin).

-

Calculate the relative gene expression using the ΔΔCt method.

In Situ Hybridization (ISH) for BLT1/BLT2 mRNA Localization

ISH allows for the visualization of specific mRNA sequences within the morphological context of a tissue section.

a. Probe Preparation:

-

Generate a digoxigenin (B1670575) (DIG)-labeled single-stranded RNA probe (riboprobe) complementary to the BLT1 or BLT2 mRNA sequence. An antisense probe is used for detection, and a sense probe is used as a negative control.[23]

b. Sample Preparation:

-

Prepare FFPE or frozen tissue sections as described for IHC.[17]

-

Permeabilize the tissue by digesting with Proteinase K (e.g., 20 µg/mL) to allow probe entry.[23] The digestion time must be optimized to balance signal with tissue morphology.[23]

c. Hybridization:

-

Apply the DIG-labeled probe in a hybridization buffer to the tissue section.[23]

-

Incubate overnight at a high temperature (e.g., 65°C) in a humidified chamber to allow the probe to anneal to its target mRNA.[23][24]

d. Washing and Detection:

-

Perform stringent washes at high temperatures to remove any non-specifically bound probe.[24]

-

Block the tissue with a blocking solution (e.g., 2% BSA).[23]

-

Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).[24]

-

Wash to remove unbound antibody.

-

Add a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate when acted upon by the enzyme, revealing the location of the mRNA.[24]

e. Analysis:

-

Visualize the colored precipitate under a light microscope to determine the cellular distribution of the target mRNA.

Conclusion

The LTB4 receptors, BLT1 and BLT2, exhibit distinct and overlapping expression patterns that are fundamental to their roles in health and disease. BLT1 is predominantly expressed on leukocytes and is a key driver of immune cell recruitment in acute inflammation.[4][7] BLT2 has a much broader distribution, suggesting diverse functions beyond classical immunology, including roles in epithelial barrier function and cancer biology.[5][8] The detailed methodologies provided herein serve as a guide for researchers to accurately characterize the expression of these critical receptors. A thorough understanding of their distribution is paramount for the development of selective antagonists or agonists for treating a wide array of inflammatory diseases, from arthritis to asthma and beyond.[4]

References

- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors [pubmed.ncbi.nlm.nih.gov]

- 5. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 9. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 10. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue expression of LTB4R - Summary - The Human Protein Atlas [proteinatlas.org]

- 14. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]

- 18. Developing an enhanced 7-color multiplex IHC protocol to dissect immune infiltration in human cancers | PLOS One [journals.plos.org]

- 19. IHC-plus[TM] Leukotriene B4 Receptor / BLT1 Antibody - 2BScientific [2bscientific.com]

- 20. origene.com [origene.com]

- 21. bio-rad.com [bio-rad.com]

- 22. LTB4R Polyclonal Antibody (PA5-90191) [thermofisher.com]

- 23. docs.abcam.com [docs.abcam.com]

- 24. ucl.ac.uk [ucl.ac.uk]

The Critical Role of 5-Lipoxygenase in Leukotriene B4 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 5-lipoxygenase (5-LOX) in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. This document provides a comprehensive overview of the enzymatic pathway, its regulation, and its significance as a therapeutic target in inflammatory diseases. Detailed experimental methodologies, quantitative data on enzyme kinetics and inhibitor potency, and visual representations of key pathways and workflows are presented to support research and drug development efforts in this field.

Introduction to the 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a critical component of the inflammatory cascade, responsible for the conversion of arachidonic acid (AA) into a class of potent lipid mediators known as leukotrienes.[1] This pathway is predominantly active in immune cells such as neutrophils, monocytes, macrophages, mast cells, and B-lymphocytes.[2] The end-products of this pathway, particularly Leukotriene B4 (LTB4), are powerful chemoattractants and activators of leukocytes, playing a central role in the pathogenesis of a wide range of inflammatory diseases including asthma, rheumatoid arthritis, and inflammatory bowel disease.[3][4][5]

The biosynthesis of LTB4 is a tightly regulated, multi-step process involving several key proteins. Understanding the intricacies of this pathway is essential for the development of targeted therapeutics aimed at modulating inflammatory responses.

The Enzymatic Cascade of LTB4 Production

The synthesis of LTB4 from arachidonic acid is a sequential enzymatic process that occurs at the nuclear envelope of activated leukocytes.[6][7] The key steps are outlined below:

-

Arachidonic Acid Release: Upon cellular stimulation by inflammatory signals, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear membrane. There, it hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid.[1][8]

-

5-LOX Activation and Translocation: In response to an increase in intracellular calcium concentration, 5-lipoxygenase (5-LOX), a non-heme iron-containing enzyme, translocates from the cytosol and/or nucleus to the nuclear envelope.[2][7][9]

-

The Role of FLAP: At the nuclear membrane, the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein, binds to arachidonic acid and presents it to 5-LOX.[10][11][12] This interaction is essential for the efficient processing of arachidonic acid by 5-LOX in intact cells.[13][14]

-

Formation of Leukotriene A4 (LTA4): 5-LOX catalyzes two sequential reactions. First, it incorporates molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3][15] Second, 5-LOX catalyzes the dehydration of 5-HPETE to produce the unstable epoxide, Leukotriene A4 (LTA4).[15][16]

-

Conversion to Leukotriene B4 (LTB4): The soluble enzyme Leukotriene A4 hydrolase (LTA4H) then catalyzes the hydrolysis of LTA4 to form the dihydroxy fatty acid, Leukotriene B4 (LTB4).[17][18][19]

Alternatively, LTA4 can be conjugated with glutathione (B108866) by LTC4 synthase to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in asthma.[4][6]

Quantitative Data

Kinetic Parameters of Key Enzymes

The efficiency and rate of LTB4 synthesis are determined by the kinetic properties of the enzymes involved. The following table summarizes key kinetic parameters for human 5-lipoxygenase and LTA4 hydrolase.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 5-Lipoxygenase | Arachidonic Acid | 20 ± 4 | - | 17 ± 2 | [16] |

| 5-Lipoxygenase | 5(S)-HpETE | - | - | Significantly lower than for AA | [20] |

| LTA4 Hydrolase | LTA4 | - | - | - | [21] |

Note: Kinetic parameters can vary depending on assay conditions (e.g., presence of ATP, calcium, and cofactors).

LTB4 Production in Primary Human Neutrophils

Neutrophils are a primary source of LTB4. The table below presents representative data on LTB4 production by human neutrophils under basal and stimulated conditions.

| Condition | Stimulus | LTB4 Concentration (ng/10⁶ cells) | Reference |

| Resting | None | Undetectable | [8] |

| Stimulated | Calcium Ionophore A23187 | 48 ± 21 | [22] |

| Stimulated | Opsonized Zymosan | Variable, enhanced by LPS priming | [8] |

| Stimulated | IgG-coated beads | Substantial, dependent on IgG concentration | [23] |

Note: LTB4 production is highly dependent on the stimulus, donor variability, and experimental conditions.

Inhibitor Potency (IC₅₀ Values)

Targeting the 5-LOX pathway is a key strategy for anti-inflammatory drug development. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for prominent inhibitors of 5-LOX and FLAP.

| Inhibitor | Target | Assay System | IC₅₀ | Reference |

| Zileuton (B1683628) | 5-Lipoxygenase | Human Whole Blood | 2.6 µM | [3] |

| Human PMNLs | 0.4 µM | [12] | ||

| Rat Basophilic Leukemia Cells | 0.5 µM | [1][24] | ||

| MK-886 | FLAP | FLAP Binding Assay | 30 nM | [2][10][11][25] |

| Leukotriene Biosynthesis (Intact Leukocytes) | 3 nM | [2][25] | ||

| Leukotriene Biosynthesis (Human Whole Blood) | 1.1 µM | [2][25] | ||

| BI 665915 | FLAP | FLAP Binding Assay | 1.7 nM | [11] |

| MK-0591 | FLAP | FLAP Binding Assay | 1.6 nM | [11] |

| GSK2190915 | FLAP | FLAP Binding Assay | 2.6 nM | [11] |

| AZD5718 | FLAP | FLAP Binding Assay | 6.3 nM | [11] |

| ARM1 | LTA4 Hydrolase | Human PMNs | 0.6 µM | [26] |

| TTSe | LTA4 Hydrolase | Human PMNs | 0.8 µM | [26] |

| TTO | LTA4 Hydrolase | Human PMNs | 0.8 µM | [26] |

Experimental Protocols

In Vitro 5-Lipoxygenase Activity Assay (Fluorometric)

This protocol outlines a method to determine the direct inhibitory effect of a test compound on purified 5-LOX enzyme activity using a fluorometric approach.[27][28]

Principle: The 5-LOX enzyme converts a specific substrate into an unstable intermediate, which then reacts with a probe to generate a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Materials:

-

Purified human 5-lipoxygenase

-

5-LOX substrate

-

Fluorescent probe

-

Assay buffer

-

Test compound and known inhibitor (e.g., Zileuton)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a pre-chilled 96-well plate, add the test compound, positive control, or vehicle control.

-

Add the 5-LOX enzyme solution to all wells except for the "No Enzyme Control" wells.

-

Add the reaction mix containing the assay buffer and fluorescent probe to all wells.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding the 5-LOX substrate to all wells.

-

Immediately place the plate in the microplate reader and measure fluorescence in kinetic mode every 30-60 seconds for 30-40 minutes.

Data Analysis:

-

Determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Cell-Based Leukotriene B4 Production Assay

This protocol measures the inhibition of LTB4 production in a cellular context, providing a more physiologically relevant assessment of a compound's efficacy.[9][27]

Principle: This assay quantifies LTB4 released from stimulated cells (e.g., human neutrophils) into the culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Isolated human peripheral blood neutrophils or a suitable leukocyte cell line

-

Cell culture medium

-

Test compound and known inhibitor

-

Calcium ionophore (e.g., A23187) for stimulation

-

LTB4 ELISA kit

-

96-well cell culture plate

-

Microplate reader for ELISA

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound or a known inhibitor for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a calcium ionophore (e.g., 1-5 µM A23187) for a defined period (e.g., 15-30 minutes) to induce LTB4 production. Include unstimulated and vehicle-treated controls.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

Data Analysis:

-

Generate a standard curve using the LTB4 standards provided in the ELISA kit.

-

Calculate the LTB4 concentration in each sample from the standard curve.

-

Determine the percent inhibition of LTB4 production for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

LTA4 Hydrolase Activity Assay

This protocol describes a method to measure the epoxide hydrolase activity of LTA4H.[18][19][21]

Principle: The assay measures the conversion of the substrate LTA4 to LTB4. The amount of LTB4 produced is quantified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or ELISA.

Materials:

-

Recombinant human LTA4 hydrolase

-

LTA4 substrate (freshly prepared from LTA4 methyl ester)

-

Assay buffer (e.g., Tris-HCl with NaCl and BSA)

-

Test compound and known inhibitor

-

Reaction termination solution (e.g., methanol)

-

RP-HPLC system with a UV detector or LTB4 ELISA kit

Procedure:

-

Prepare fresh LTA4 substrate from its methyl ester.

-

Pre-incubate recombinant LTA4H with various concentrations of the test compound or a known inhibitor for 10 minutes at room temperature.

-

Initiate the reaction by adding the LTA4 substrate.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a stopping solution (e.g., cold methanol).

-

Quantify the amount of LTB4 produced using RP-HPLC or ELISA.

Data Analysis:

-

Calculate the rate of LTB4 formation.

-

Determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizing the 5-LOX Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The 5-Lipoxygenase signaling pathway for Leukotriene B4 synthesis.

Caption: A typical workflow for screening and evaluating 5-lipoxygenase pathway inhibitors.

Conclusion

The 5-lipoxygenase pathway and its product, Leukotriene B4, are central to the initiation and propagation of inflammatory responses. The detailed understanding of the roles of 5-LOX, FLAP, and LTA4 hydrolase has paved the way for the development of targeted therapies. This technical guide provides a foundational resource for researchers and drug development professionals, offering key data, experimental protocols, and pathway visualizations to facilitate further investigation and innovation in the field of anti-inflammatory therapeutics. The continued exploration of this pathway holds significant promise for the treatment of a multitude of inflammatory diseases.

References

- 1. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Kinetics of leukotriene A4 synthesis by 5-lipoxygenase from rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 level in stimulated blood neutrophils and alveolar macrophages from healthy and asthmatic subjects. Effect of beta-2 agonist therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Bacterial lipopolysaccharides prime human neutrophils for enhanced production of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. amsbio.com [amsbio.com]

- 11. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. selleckchem.com [selleckchem.com]

- 16. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abcam.co.jp [abcam.co.jp]

- 23. Leukotriene B4 generation by human neutrophils following IgG-dependent stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apexbt.com [apexbt.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

The Role of Leukotriene B4 in the Pathogenesis of Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Emerging evidence strongly implicates the lipid mediator leukotriene B4 (LTB4) as a pivotal player in the pathogenesis of RA. Produced predominantly by myeloid cells, LTB4 is a potent chemoattractant for neutrophils and other leukocytes, driving their infiltration into the synovium. It further amplifies the inflammatory cascade by inducing the production of pro-inflammatory cytokines and promoting osteoclastogenesis, thereby contributing directly to bone erosion. This technical guide provides an in-depth analysis of the involvement of LTB4 in RA, detailing its signaling pathways, its impact on immune and resident joint cells, and its validation as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for studying LTB4's role, and visualizes the complex signaling networks it governs.

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory eicosanoid derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] Its role as a powerful chemoattractant for leukocytes, particularly neutrophils, has been well-established.[2][3] In the context of rheumatoid arthritis, high concentrations of LTB4 have been detected in the synovial fluid and serum of patients, correlating with disease activity.[4][5][6] This accumulation of LTB4 in the joint microenvironment is a critical driver of the persistent inflammatory state and the associated joint damage that are the hallmarks of RA.[4][7]

LTB4 exerts its biological effects through two G protein-coupled receptors: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1] The activation of these receptors on various cell types within the joint initiates a cascade of downstream signaling events that orchestrate the key pathological features of RA, including leukocyte recruitment, cytokine production, and bone resorption.[4][8] This guide will dissect these mechanisms in detail, providing the technical information necessary for researchers and drug development professionals to further investigate and target the LTB4 pathway in RA.

Quantitative Analysis of LTB4 in Rheumatoid Arthritis

The elevated presence of LTB4 in the synovial fluid and serum of RA patients is a consistent finding in numerous studies. This section presents a summary of the quantitative data, highlighting the significant differences observed between RA patients and healthy controls or individuals with other forms of arthritis like osteoarthritis (OA).

| Biological Matrix | Patient Group | LTB4 Concentration (Mean ± SD/SEM or Range) | Control Group | Control Concentration (Mean ± SD/SEM or Range) | Fold Change/Significance | Reference |

| Synovial Fluid | Rheumatoid Arthritis (n=20) | Significantly Higher | Osteoarthritis (n=15) | Lower | p < 0.05 | [5] |

| Serum | Rheumatoid Arthritis (n=105) | Significantly Higher | Healthy Controls (n=59) | Lower | p-value not specified | [9] |

| Serum | Active Rheumatoid Arthritis (Children, n=25) | Significantly Higher | Inactive RA & Healthy Children (n=15) | Lower | p < 0.05 | [10] |

| Serum | Rheumatoid Arthritis (n=16) | Elevated | Healthy Controls | Lower | Statistically Significant | [6] |

Table 1: LTB4 Concentrations in Rheumatoid Arthritis Patients vs. Controls. This table summarizes the findings from various studies on LTB4 levels in the synovial fluid and serum of RA patients compared to control groups.

| Cell Type | Stimulus/Condition | Parameter Measured | Quantitative Effect of LTB4 | Reference |

| Human Neutrophils | LTB4 | Chemotaxis | Dose-dependent, peak at 100 nM | [2] |

| Human Neutrophils | LTB4 | Chemotaxis | Optimal concentration 10⁻⁶ M | [3] |

| Human Neutrophils | fMLP + LTB4 (10 nM) | Superoxide Production | 180% ± 41% of control | [11] |

| Human Neutrophils | fMLP + LTB4 (10 nM) | Chemiluminescence | 323% of control | [11] |

| Rheumatoid Synovial Cells | LTB4 (10⁻⁹ to 10⁻⁸ M) | IL-1β Production | Augmented production | [12] |

| Rat Synovial Cells | LTB4 (0.1 and 1 µM) | IL-32, IFN-γ, MIP-1α, MCP-1 protein expression | Significantly increased | [13] |

| Human PBMCs | M-CSF + LTB4 (14 days) | Osteoclast-related gene expression (NFATC1, Cathepsin K, TRAP) | 2-fold, 10-fold, and 2.5-fold increase respectively (p < 0.05) | [14] |

Table 2: Quantitative Effects of LTB4 on Cellular Responses Relevant to Rheumatoid Arthritis. This table outlines the dose-dependent effects of LTB4 on key cellular functions implicated in RA pathogenesis.

LTB4 Signaling Pathways in Rheumatoid Arthritis

The pro-inflammatory actions of LTB4 in RA are mediated through complex signaling pathways initiated by its binding to the BLT1 and BLT2 receptors. These pathways vary depending on the cell type.

LTB4 Signaling in Neutrophils

In neutrophils, LTB4 is a primary driver of chemotaxis, adhesion, and activation. The binding of LTB4 to BLT1, a Gαi-coupled receptor, leads to the dissociation of G protein subunits, initiating a cascade of downstream events.

Caption: LTB4 signaling cascade in neutrophils leading to chemotaxis and activation.

Key downstream effectors include phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[15] The pathway also involves the activation of phosphoinositide 3-kinase (PI3K) and the subsequent activation of Akt and mitogen-activated protein kinases (MAPKs) like ERK and p38.[16] These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization and directed migration (chemotaxis), as well as the activation of β2-integrins for firm adhesion to the endothelium.[17][18] Furthermore, LTB4 signaling can modulate neutrophil apoptosis, a process critical for the resolution of inflammation.[19]

LTB4 Signaling in Osteoclastogenesis

LTB4 directly contributes to the bone erosion seen in RA by promoting the differentiation and activation of osteoclasts, the bone-resorbing cells. This process, known as osteoclastogenesis, is initiated by LTB4 binding to BLT1 and BLT2 on osteoclast precursors.

Caption: Signaling pathway of LTB4-driven osteoclast differentiation and activation.

This receptor engagement activates PLC, leading to a sustained increase in intracellular calcium via calcium release-activated channel (CRAC)-mediated influx.[15][20] The elevated intracellular calcium is a critical second messenger that activates the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells 1 (NFATc1).[15] Activated NFATc1 translocates to the nucleus and upregulates the expression of key osteoclast-specific genes, including cathepsin K, tartrate-resistant acid phosphatase (TRAP), matrix metalloproteinase 9 (MMP9), and β3 integrin.[14] The expression of these genes is essential for the differentiation of osteoclast precursors into mature, multinucleated cells capable of bone resorption, a process marked by the formation of a characteristic F-actin ring.[14][15]

LTB4 and Pain Signaling in Rheumatoid Arthritis

Chronic pain is a debilitating symptom of RA, and LTB4 has been identified as a key mediator in this process. LTB4 contributes to both peripheral and central sensitization, leading to a lowered pain threshold.

Caption: Mechanisms of LTB4-mediated pain in rheumatoid arthritis.

In the periphery, LTB4 acts on BLT1 receptors expressed on nociceptive sensory neurons.[8][21] This interaction leads to increased intracellular calcium concentrations and enhanced neuronal excitability.[4][8] LTB4 is also involved in the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the modulation of the P2X3 receptor, both of which are critical in pain perception.[4][8] Centrally, the accumulation of neutrophils driven by LTB4 in the synovium leads to the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which can further sensitize the central nervous system.[4][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LTB4 in RA.

Measurement of LTB4 in Biological Samples

ELISA is a widely used method for the quantification of LTB4 in various biological fluids.

-

Principle: This is a competitive immunoassay where LTB4 in the sample competes with a fixed amount of enzyme-labeled LTB4 for a limited number of binding sites on an LTB4-specific antibody coated on a microplate. The amount of enzyme-labeled LTB4 bound to the antibody is inversely proportional to the concentration of LTB4 in the sample.

-

Procedure:

-

Sample Preparation: Synovial fluid or serum samples should be centrifuged to remove cellular debris. Dilute samples as necessary with the provided assay buffer.

-

Standard Curve Preparation: Prepare a serial dilution of the LTB4 standard provided with the kit to generate a standard curve.

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the antibody-coated 96-well plate.

-

Add the enzyme-conjugated LTB4 to each well.

-

Add the specific LTB4 antibody to each well.

-

Incubate the plate for the time specified in the kit manual (typically 1-2 hours) at room temperature on a shaker.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate to allow for color development.

-

Add a stop solution to terminate the reaction.

-

-

Data Analysis: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). Calculate the concentration of LTB4 in the samples by comparing their absorbance to the standard curve.[22]

-

LC-MS/MS offers high sensitivity and specificity for the quantification of LTB4.

-

Principle: This method uses liquid chromatography to separate LTB4 from other molecules in the sample, followed by tandem mass spectrometry for highly specific detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.

-

Procedure:

-

Sample Preparation and Extraction:

-

To the biological sample (e.g., 200 µL of plasma), add a known amount of a deuterated LTB4 internal standard (e.g., LTB4-d4).

-

Perform protein precipitation by adding a threefold volume of cold methanol, vortex, and centrifuge.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) using a C18 cartridge.

-

-

Chromatographic Separation:

-

Inject the extracted and reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol) to separate LTB4.

-

-

Mass Spectrometric Detection:

-

Introduce the column eluent into the mass spectrometer.

-

Use electrospray ionization (ESI) in negative ion mode.

-

Set the mass spectrometer to monitor specific mass transitions for LTB4 (e.g., m/z 335.0 → 194.9) and the internal standard (e.g., m/z 339.0 → 196.9).[23]

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of LTB4 to the internal standard against the concentration of the standards.

-

Determine the concentration of LTB4 in the samples from the standard curve.[23]

-

-

Neutrophil Chemotaxis Assays

This is a classic method for studying chemotaxis.

-

Principle: This assay measures the migration of neutrophils from an upper chamber through a porous membrane into a lower chamber containing a chemoattractant (LTB4).

-

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation.

-

Assay Setup:

-

Add LTB4 at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M) to the lower wells of the Boyden chamber.[24] Include a buffer-only control.

-

Place a polycarbonate filter (e.g., 3-5 µm pore size) over the lower wells.

-

Resuspend the isolated neutrophils in a chemotaxis buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.[24]

-

Quantification:

-

After incubation, remove the filter.

-

Scrape the non-migrated cells from the top surface of the filter.

-

Fix and stain the migrated cells on the bottom surface of the filter (e.g., with Diff-Quik).

-

Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., measuring ATP).[25]

-

-

This assay allows for the visualization of neutrophil migration and orientation.

-

Principle: Neutrophils migrate under a layer of agarose (B213101) towards a well containing the chemoattractant. This method allows for the analysis of both the distance and the directionality of cell movement.

-

Procedure:

-

Plate Preparation: Prepare a gel of agarose in a petri dish. Once solidified, cut a series of three wells in a line.

-

Cell and Chemoattractant Loading:

-

Add the chemoattractant (LTB4) to one of the outer wells.

-

Add a control buffer to the other outer well.

-

Add the isolated neutrophil suspension to the central well.

-

-

Incubation and Analysis:

-

Incubate the dish at 37°C in a humidified incubator.

-

At various time points, observe the migration of neutrophils from the central well towards the chemoattractant and control wells using a microscope.

-

The migration can be quantified by measuring the distance the leading front of cells has moved and by analyzing the orientation of individual cells.[26][27]

-

-

Conclusion

The evidence presented in this technical guide strongly supports a critical role for leukotriene B4 in the pathogenesis of rheumatoid arthritis. Its elevated levels in the synovial fluid and serum of RA patients, coupled with its potent pro-inflammatory activities, position LTB4 as a key driver of the disease. The detailed signaling pathways outlined herein provide a roadmap for understanding how LTB4 orchestrates the recruitment of inflammatory cells, promotes bone destruction through osteoclastogenesis, and contributes to the chronic pain associated with RA. The experimental protocols described offer a toolkit for researchers to further probe the intricacies of the LTB4 pathway and to evaluate the efficacy of novel therapeutic agents. Targeting LTB4 synthesis or its receptors, BLT1 and BLT2, represents a promising therapeutic strategy for the treatment of rheumatoid arthritis. A deeper understanding of the molecular mechanisms governed by LTB4 will be instrumental in the development of more effective and targeted therapies for this debilitating autoimmune disease.

References

- 1. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. Relationship between leukotriene B4 and immunological parameters in rheumatoid synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Leukotriene B4, leukotriene C4 and prostaglandin E2 in the serum, synovial fluid and synovium in patients with rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Pain and bone damage in rheumatoid arthritis: role of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene b4 production by peripheral blood neutrophils in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased serum leukotriene B4 level in the active stage of rheumatoid arthritis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Leukotrien B4-induced interleukin-1 beta in synovial cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of leukotriene B4 on interleukin-32, interferon-γ and chemokines in rats with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. The LTB4–BLT1 axis regulates actomyosin and β2-integrin dynamics during neutrophil extravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Determination of leukotriene effects on human neutrophil chemotaxis in vitro by differential assessment of cell motility and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Relation to chemotactic factor gradients to neutrophil migration and orientation under agarose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of LTB4-Induced Neutrophil Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Introduction